molecular formula C14H20F6N2O4S2 B15094748 N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B15094748
M. Wt: 458.4 g/mol
InChI Key: CGNMFVSTZLKCNN-UHFFFAOYSA-N
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Description

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a chemical compound with the molecular formula C14H20F6N2O4S2 and a molecular weight of 458.43 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-hexyl-4-metylpyridinium chloride with lithium bis((trifluoromethyl)sulfonyl)imide in an organic solvent . The reaction is carried out under controlled conditions, such as temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial processes .

Biological Activity

N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [C14H20F6N2O4S2]) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including interactions with biomolecules, enzymatic effects, and implications for therapeutic use.

  • Molecular Formula : C14H20F6N2O4S2
  • Molecular Weight : 458.44 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Freezing Point : Approximately 12.8°C
  • Electrical Conductivity : 0.19 S/m at 20°C

The compound features a pyridinium cation and a bis(trifluoromethyl)sulfonyl imide anion, contributing to its ionic character and solubility in various solvents.

Research indicates that N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide interacts with various biomolecules, potentially modulating enzymatic activities and cellular pathways. The mechanism of action may involve binding to specific molecular targets, leading to either therapeutic effects or toxicity, depending on concentration and context of use.

Biological Interactions

The biological activity of this compound has been studied in several contexts:

  • Enzyme Modulation : N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has shown potential in modulating enzyme activities. For instance, studies have indicated that it can influence the catalytic efficiency of certain enzymes, which may have implications for metabolic pathways.
  • Cellular Signaling Pathways : The compound's interactions with cellular signaling pathways are under investigation. Preliminary findings suggest that it may affect pathways involved in cell proliferation and apoptosis, although further research is necessary to elucidate these mechanisms fully .
  • Toxicity Studies : Understanding the safety profile of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is crucial. Toxicity assessments have indicated that while low concentrations may exhibit beneficial effects, higher concentrations could lead to cytotoxicity .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N-octyl-3-methylpyridinium chlorideSimilar pyridinium structureModerate enzyme inhibition
N-octyl-3-methylpyridinium bromideContains bromide instead of sulfonamideLower toxicity profile
N-octyl-3-methylpyridinium tetrafluoroborateIncorporates tetrafluoroborate anionLimited biological activity
N-octyl-3-methylpyridinium hexafluorophosphateUses hexafluorophosphate as the anionSimilar enzyme modulation effects

This table illustrates that while many related compounds share structural similarities, their biological activities can differ significantly.

Case Studies

Several case studies have explored the biological implications of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide:

  • Case Study 1 : A study investigating its effect on cancer cell lines found that at low concentrations, the compound inhibited cell growth by inducing apoptosis through specific signaling pathways .
  • Case Study 2 : Research focused on its application in drug delivery systems highlighted its potential to enhance the solubility and bioavailability of poorly soluble drugs, demonstrating its utility in pharmaceutical formulations .
  • Case Study 3 : Toxicological assessments revealed that while the compound exhibits low toxicity at therapeutic doses, higher concentrations resulted in significant cytotoxic effects on liver cells, necessitating careful dosage regulation in therapeutic applications .

Properties

Molecular Formula

C14H20F6N2O4S2

Molecular Weight

458.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-methylpyridin-1-ium

InChI

InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1

InChI Key

CGNMFVSTZLKCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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